Hexadecyl glucoside
Description
Overview of Hexadecyl Glucoside as a Model Amphiphile
This compound, with the molecular formula C₂₂H₄₄O₆ and a molecular weight of approximately 404.6 g/mol ontosight.ainih.gov, is a non-ionic surfactant. Its structure consists of a glucose moiety, providing hydrophilicity, and a long hexadecyl chain, conferring hydrophobicity ontosight.ai. This amphiphilic character drives its ability to self-assemble into various supramolecular structures, such as micelles and liquid crystalline phases, in aqueous solutions researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com.
The aggregation behavior of this compound is a key area of study. Its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, has been reported as 1.53 × 10⁻⁵ mol dm⁻³ researchgate.net. This relatively low CMC indicates its efficiency as a surfactant. Beyond micelle formation, this compound exhibits thermotropic and lyotropic liquid crystalline behavior, forming ordered phases like lamellar or hexagonal structures, which are of interest in material science and nanotechnology researchgate.nettandfonline.comresearchgate.nettandfonline.com. Its ability to modify lipid bilayers and integrate into biological membranes also makes it a valuable model for studying membrane protein interactions and lipid dynamics nih.gov.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂₂H₄₄O₆ | ontosight.ainih.gov |
| Molecular Weight | 404.6 g/mol | nih.gov |
| CAS Number | 54549-27-8 | chemsrc.comchemicalbook.com |
| Appearance | White, waxy solid | ontosight.ai |
| Solubility | Soluble in organic solvents | ontosight.ai |
| Critical Micelle Conc. (CMC) | 1.53 × 10⁻⁵ mol dm⁻³ | researchgate.net |
| Hydrophilic-Lipophilic Balance (HLB) | 8.86 | researchgate.net |
Historical Context of Glycolipid Research
Glycolipids, molecules comprising a carbohydrate covalently linked to a lipid moiety, have been recognized as essential components of cell membranes and play crucial roles in various biological functions, including cell recognition, adhesion, and signaling taylorandfrancis.comresearchgate.netcambridgescholars.com. The early history of glycolipid research primarily focused on glycosphingolipids found in animal tissues, with significant contributions from researchers like J. N. Kanfer and S. Hakomori researchgate.net. In parallel, research into glycoglycerolipids, prevalent in plants and microorganisms, also developed researchgate.net.
This compound itself has historical roots in carbohydrate chemistry. It was among the first synthesized carbohydrate derivatives observed to exhibit liquid crystalline behavior, prepared by Emil Fischer and colleagues around 1911 researchgate.net. This early discovery highlighted the potential of sugar-based amphiphiles to form ordered structures, foreshadowing their later exploration in material science and as model systems for biological membranes. The broader field of glycolipid research has since expanded to encompass their diverse biological activities and potential applications, including their use as eco-friendly alternatives to synthetic surfactants taylorandfrancis.comresearchgate.net.
Current Paradigms and Research Significance
Current research paradigms involving this compound are multifaceted, leveraging its amphiphilic properties for advancements in various scientific disciplines. A primary focus is its self-assembly behavior , where it forms organized nanostructures such as micelles, vesicles, and liquid crystals. This capacity is fundamental to its application in developing novel drug delivery systems, encapsulating hydrophobic drugs, and enhancing their bioavailability nih.govchemsynlab.com. The ability to control the morphology and stability of these self-assembled structures through variations in concentration, temperature, or the presence of other molecules is a significant area of investigation researchgate.netresearchgate.nettandfonline.comnih.gov.
In biotechnology and biochemistry , this compound is widely employed for the solubilization and purification of membrane proteins. Its mild detergent properties allow it to extract proteins from lipid bilayers while often preserving their native structure and function, making it a preferred choice over harsher detergents ontosight.aichemsynlab.comnih.govwikipedia.org. Its interaction with lipid bilayers is also studied to understand membrane fluidity and protein insertion mechanisms nih.gov.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMERHSTIDLSE-QMCAAQAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226281 | |
| Record name | Hexadecyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75319-63-0 | |
| Record name | Hexadecyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075319630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O529Z601A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Biocatalytic Production
Chemical Synthesis Approaches
Fischer Glycosylation Modifications
The Fischer glycosylation, a method first described in 1893, remains a foundational technique for the synthesis of alkyl glucosides, including hexadecyl glucoside tandfonline.comnii.ac.jpresearchgate.net. This process typically involves the acid-catalyzed condensation of glucose with a fatty alcohol, such as hexadecanol (B772), to form the glycosidic bond iyte.edu.tr. Various acidic catalysts can be employed, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as solid acid catalysts such as sulfonated mesoporous carbon . One study reported an 89% yield for this compound synthesis using sulfonated mesoporous carbon under conditions of 120°C and 15 mmHg vacuum for 3 hours, a result attributed to the minimization of water content and the enhanced accessibility of glucose provided by the catalyst's mesoporous structure . Older methods, such as using 15% HCl at 60°C for 24 hours, could lead to glucose caramelization and reduced yields, often below 70% . The inherent nature of Fischer glycosylation results in the formation of a mixture of anomers (α and β) and cyclic forms (pyranosides and furanosides) due to equilibrium established through open-chain intermediates, with the α-pyranoside isomer generally being the thermodynamically more stable product researchgate.net.
Jet-Flow Reactor SystemsContinuous flow chemistry presents potential advantages for glycosylation reactions, offering improved efficiency and control over reaction parametersnih.govacs.org. While continuous flow methodologies have seen more extensive application in the synthesis of C-aryl glycosides, their utility for C-alkyl and related glycosides is an active area of researchnih.govacs.org. A patented process details the use of a jet-flow reactor system designed for the continuous synthesis of alkyl glucosides, indicating progress in industrial-scale production strategiesbenchchem.com.
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a significant advancement for accelerating and enhancing the efficiency of alkyl glucoside synthesis tandfonline.comnih.govacademie-sciences.frgoogle.comresearchgate.net. Compared to conventional heating methods, microwave-assisted Fischer glycosylation dramatically reduces reaction times, often from several hours to mere minutes, while achieving high yields and allowing for better control over anomeric ratios tandfonline.comnih.gov. For instance, microwave irradiation in a batch reactor for 60 minutes yielded methyl α-D-glucopyranoside and its β-anomer with a complete conversion (100%) and an α:β ratio of 85:15 tandfonline.com. Other studies have reported yields of 72% after just 10 minutes of microwave heating, a substantial improvement over the 46% yield obtained after 1 hour of classical heating academie-sciences.fr. The synergistic application of microwave and ultrasound irradiation has also been investigated, leading to faster reaction kinetics and high rates of glucose inversion google.com.
Stereoselective Synthesis Challenges of Anomers
A primary challenge in the chemical synthesis of this compound and other alkyl glucosides lies in achieving precise control over anomer formation, specifically the ratio of α- to β-anomers tandfonline.comresearchgate.netnih.gov. Traditional Fischer glycosylation typically results in a mixture of both anomers, reflecting thermodynamic control under the acidic reaction conditions researchgate.net. While microwave irradiation can influence these anomeric ratios tandfonline.comnih.gov, obtaining high selectivity for a single anomer often necessitates alternative synthetic strategies. Enzymatic methods, which utilize enzymes such as β-glucosidase, are known to offer high stereoselectivity, frequently yielding over 90% of the β-anomer under milder reaction conditions . However, within the scope of chemical synthesis, the control of anomeric configuration in O-glycoside formation, particularly for long-chain alkyl glucosides, remains an active area of research nih.govrsc.org. Stereoelectronic effects, such as the β-effect, can contribute to stereocontrol, but these effects can be complicated by the presence of substituents at the C2 position of the sugar donor nih.gov.
Data Tables
Table 1: Fischer Glycosylation Modifications and Microwave-Assisted Routes
| Method/Catalyst | Conditions | Yield | Anomer Ratio (α:β) | Notes | Source(s) |
| Classical Fischer (Sulfonated mesoporous carbon) | 120°C, 15 mmHg, 3 h | 89% | Not specified | Minimizes water content, enhanced glucose accessibility | |
| Classical Fischer (HCl, 15%) | 60°C, 24 h | <70% | Not specified | Risks glucose caramelization | |
| Microwave-Assisted Fischer (Batch) | 60 min | 100% | 85:15 | Improved efficiency, controlled anomeric ratio | tandfonline.com |
| Microwave-Assisted Fischer | 10 min | 72% | Not specified | Better efficiency than classical heating (46% in 1h) | academie-sciences.fr |
| Microwave-Assisted Fischer | 30 min | 88% | Not specified | Better efficiency than classical heating (46% in 1h) | academie-sciences.fr |
| Microwave-Ultrasound Catalysis | 110-120°C, 1.5-6.5 KPa, 30-60 min | 99% | Not specified | Faster reaction times | google.com |
| Direct Synthesis (Acid catalysis) | 100-150°C | >90% purity | Not specified | Emulsion process, water removed by distillation | |
| Direct Synthesis (Acid catalysis) | 110-120°C, 10-100 mbar | Not specified | Not specified | Water removed by distillation | google.com |
Table 2: Continuous Flow & Emulsion-Based Processes
| Method | Reactor Type / Process | Conditions | Yield | Notes | Source(s) |
| Continuous Flow | Jet-Flow Reactor System | Not specified | Not specified | Patented process for continuous synthesis | |
| Continuous Flow | Microreactor Scale Fischer Glycosylation | Various acidic catalysts and conditions | 24-40% | Improved yields over previous methods | researchgate.net |
| Emulsion-Based Process | Batch/Continuous | 100-150°C, water removed by distillation | >90% purity | Uses 10-80% aqueous glucose and hexadecanol | |
| Emulsion Process | Batch/Continuous | 50°-90°C (glycose prep), 100°-150°C (reaction) | Not specified | Uses aqueous glycoses (10-80% water) and C8-C30 alcohols | google.com |
| High-Gravity Impinging Stream-Rotating Packed Bed (IS-RPB) | IS-RPB | Below 90°C (initial), subsequent reprocessing for >90% conversion | >70% (initial), >90% (reprocessed) | Solves glucose agglutination, reduces alcohol ratio to 2:1 | mdpi.com |
Compound List
this compound (Cetyl glucoside)
Glucose
Hexadecanol (Cetyl alcohol)
Alkyl glucosides
Alkyl polyglucosides (APGs)
Methyl glucoside
Ethyl glucoside
Butyl glucoside
Octyl glucoside
Decyl glucoside
Dodecyl glucoside
Tetradecyl glucoside
Octadecyl glucoside
Cetearyl glucoside
D-glucose
Anomers (alpha, beta)
Pyranoside
Furanoside
Glycals
Bromoalkyl glycosides
Oligosaccharides
Carbohydrates
Fatty alcohols
Fatty acids
Glycosyl phosphates
Dithiophosphate triesters
Glycosyl stannanes
Glycosyl imidates
Glycosyl halides
Glycosyl phosphites
Glycosyl esters
Glycosyl NHP esters
Glycosylamines
Glycopeptides
Iminosugars
Nucleosides
Nucleoside analogues
Glycosyl radical precursors
p-nitrophenyl β-D-glucopyranoside
Sorbitol
Sorbitan esters
Sugar fatty acid esters (SFAEs)
N-acetyl-N-alkyl-D-glucamides
tert-butyl glycosides
Myristic acid
Palmitic acid
Oleic acid
tert-butyl miristyl glycoside surfactant (TBMG)
tert-butyl palmityl glycoside (TBPG)
tert-butyl oleyl glycoside (TBOG)
Anisole
4-propylguaiacol
Glycereth-7-caprylate/caprate
Sertaconazole nitrate (B79036)
Adapalene
Crystal violet (CV)
Dapagliflozin
Remdesivir
Nothofagin
1-deoxynojirimycin (B1663644) (DNJ)
Lomaiviticins
Olivomycin A
OSW-1
Durhamycin
Supramolecular Organization and Self Assembly Phenomena
Fundamental Principles of Amphiphilic Self-Assembly
Amphiphilic molecules, such as hexadecyl glucoside, possess distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. In aqueous solutions, these molecules spontaneously organize to minimize unfavorable interactions between the hydrophobic tails and water, while maximizing favorable interactions between the hydrophilic heads and water mdpi.comacs.org. This process, driven primarily by the hydrophobic effect, leads to the formation of various supramolecular aggregates, including micelles, bilayers, and liquid crystalline phases mdpi.comacs.org. The balance between the volume of the hydrophobic tail, the size and nature of the hydrophilic headgroup, and the surrounding medium (temperature, concentration, ionic strength) dictates the specific morphology and stability of these assemblies acs.orgnih.gov.
Micellization Behavior in Aqueous Solutions
Micellization is a primary mode of self-assembly for surfactants like this compound in aqueous solutions. Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form spherical or elongated structures called micelles acs.orgttuhsc.edu.
Critical Micelle Concentration (CMC) Determination
The CMC is a fundamental parameter characterizing the micellization process. It represents the concentration at which the surfactant monomers begin to form micelles, and the monomer concentration in solution remains relatively constant above this point ttuhsc.edu. While specific quantitative CMC values for this compound itself are not universally reported in the provided literature, related alkyl glucosides and maltosides exhibit CMCs in the millimolar range cir-safety.orgresearchgate.netnih.gov. For instance, poly(this compound) has a reported CMC of 2-3 mM cir-safety.org. Studies on hexadecyl maltosides indicate that the anomeric configuration influences the CMC, with the α-anomer generally showing a lower CMC than the β-anomer nih.gov.
Factors Influencing Micelle Formation
Several molecular and environmental factors significantly influence the micellization behavior of this compound:
Anomeric Configuration: The stereochemistry of the glucose headgroup, specifically the anomeric configuration (α or β), plays a crucial role in micelle formation and morphology. For hexadecyl maltosides, the β-anomer, with its equatorial hydroxyl groups, allows for closer packing of headgroups in the micellar corona. This closer packing reduces micelle curvature and favors the formation of more elongated structures nih.govacs.orgresearchgate.net. Conversely, the α-anomer, with axial hydroxyl groups, leads to less efficient headgroup packing and typically results in shorter micelles nih.govacs.orgresearchgate.netdiva-portal.org.
Alkyl Chain Length: The hexadecyl (C16) chain length contributes significant hydrophobicity. Longer alkyl chains generally increase the tendency for self-assembly by strengthening hydrophobic interactions, thus lowering the CMC and increasing the size of the aggregated structures researchgate.netresearchgate.net. The C16 chain length is conducive to forming more complex and elongated micellar structures compared to shorter alkyl chains.
Temperature and Ionic Strength: While non-ionic surfactants like this compound are generally less sensitive to ionic strength compared to ionic surfactants, changes in temperature can affect micelle size and aggregation number acs.orgcdnsciencepub.com.
Micelle Morphology and Structural Transitions
The self-assembly of this compound and its analogues can lead to different micelle morphologies, ranging from spherical to cylindrical and, under certain conditions, worm-like micelles (WLM) nih.govacs.orgresearchgate.netdiva-portal.orgnih.gov.
Spherical Micelles: At concentrations just above the CMC, spherical micelles are typically formed. These are the most common initial aggregates for many surfactants.
Cylindrical and Worm-like Micelles (WLM): With increasing surfactant concentration or due to specific molecular features (like the β-anomeric configuration in hexadecyl maltosides), micelles can elongate into cylindrical or worm-like structures nih.govacs.orgresearchgate.netdiva-portal.org. These WLM are often described as "living polymers" and can entangle at higher concentrations, leading to viscoelastic and shear-thinning rheological properties acs.orgdiva-portal.orgdiva-portal.org. The α-anomers of hexadecyl maltosides tend to form shorter cylindrical micelles, resulting in Newtonian fluid behavior, whereas the β-anomers form long, semi-flexible WLMs that entangle and exhibit viscoelasticity acs.orgdiva-portal.org.
Structural transitions between these morphologies can occur with changes in surfactant concentration, temperature, or the presence of co-surfactants or additives nih.govccmb.res.in.
Table 1: Influence of Anomeric Configuration on Micelle Morphology (Hexadecyl Maltosides)
| Anomeric Configuration | Micelle Morphology | Characteristics | Rheological Behavior |
| β-Hexadecyl Maltoside | Elongated, Worm-like Micelles (WLM) | Long, semi-flexible; form entangled networks at higher concentrations; exhibit large persistence lengths. nih.govacs.orgresearchgate.netdiva-portal.org | Viscoelastic, non-Newtonian, shear-thinning. acs.orgdiva-portal.org |
| α-Hexadecyl Maltoside | Shorter, Cylindrical Micelles | Shorter; less prone to entanglement; structure varies with concentration and temperature. nih.govacs.orgdiva-portal.org | Newtonian, lower viscosity. acs.orgdiva-portal.org |
Liquid Crystalline Phase Behavior
Beyond micellization, amphiphiles like this compound can self-assemble into more complex, ordered structures known as liquid crystalline phases when the concentration of water or surfactant is varied. These phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid nih.govacs.org.
Lyotropic Liquid Crystalline Phases
Lyotropic liquid crystalline phases are formed in response to changes in concentration, typically in the presence of a solvent like water. Hexadecyl-D-glucoside was one of the early synthesized carbohydrate derivatives observed to exhibit liquid crystalline behavior researchgate.net. Studies on related alkyl glucosides with shorter chains (nonyl and decyl) have revealed the formation of various lyotropic phases, including hexagonal, bicontinuous cubic, and lamellar phases, as a function of concentration and temperature acs.org.
Lamellar Phase (Lα): Characterized by bilayers of surfactant molecules separated by water layers, forming a layered structure acs.org.
Hexagonal Phase (H1 or HII): Can be normal (H1, oil-in-water cylinders) or inverse (HII, water-in-oil cylinders), where surfactant molecules form cylindrical aggregates packed in a hexagonal array nih.govnih.gov.
Cubic Phases (QII): Complex three-dimensional network structures, which can be normal or inverse nih.govacs.org.
The specific lyotropic phase behavior of this compound would be influenced by its C16 chain length and the glucose headgroup. Longer alkyl chains and specific headgroup structures can promote the formation of inverse phases (like HII or inverse cubic) at higher surfactant concentrations or under specific hydration conditions researchgate.netmdpi.comcolab.ws. These ordered structures are critical in applications such as drug delivery systems due to their ability to encapsulate and release active compounds in a controlled manner nih.gov.
Compound Names:
this compound
Hexadecyl maltoside (α and β anomers)
Octyl glucoside
Nonyl β-glucoside
Decyl β-glucoside
Lauryl glucoside
Alkyl glucosides
Thermotropic Liquid Crystalline Propertiesresearchgate.netresearchgate.net
This compound and its related compounds, such as hexadecyl-β-D-glucopyranoside, are known to exhibit thermotropic liquid crystalline behavior. This means they form ordered phases that are sensitive to temperature changes, transitioning between crystalline, liquid crystalline, and isotropic liquid states. Studies using techniques like optical polarizing microscopy and differential scanning calorimetry (DSC) confirm this behavior researchgate.net. The presence of water and the degree of hydration significantly influence these thermotropic transitions. For instance, hydrated cetyl glucoside systems have shown multiple endothermic peaks in DSC analyses, indicative of transitions from gel to liquid crystalline states, with the temperatures of these transitions varying with water content d-nb.infouoc.gr. While specific transition temperatures for anhydrous this compound are not extensively detailed in the reviewed literature, the fundamental capacity for thermotropic mesophase formation is well-established researchgate.netresearchgate.net.
Phase Diagram Analysis in Multicomponent Systemsresearchgate.netresearchgate.netacsmaterial.comnih.govresearchgate.netbeilstein-journals.orgbenchchem.com
When this compound is incorporated into multicomponent systems, such as microemulsions or mixtures with oils, water, and other surfactants (e.g., Span 80, CTAB), its phase behavior becomes more complex and can be mapped using phase diagrams. Ternary and pseudo-ternary phase diagrams are instrumental in identifying the different liquid crystalline phases that can form, including lamellar (Lα), hexagonal (HII), and cubic phases (e.g., Ia3d, Pn3m) researchgate.netresearchgate.netnih.govbeilstein-journals.org. The addition of co-surfactants, such as cetyltrimethylammonium bromide (CTAB), can significantly influence the phase behavior, enabling the formation of hexagonal, cubic, and lamellar phases that might not be accessible in binary systems nih.gov. These phase diagrams are vital for predicting the synthesis of mesostructured materials, such as silica (B1680970) films, and for understanding the formulation of stable microemulsions nih.gov.
Formation of Advanced Nanostructures
The amphiphilic nature of this compound allows it to self-assemble into various nanoscale architectures, which are of significant interest for applications in drug delivery and materials science.
The characteristic structure of this compound, with its hydrophilic head and hydrophobic tail, drives its self-assembly into bilayer structures such as vesicles and liposomes researchgate.netresearchgate.netnih.gov. These nanostructures are typically formed through processes involving mixed micelles, followed by the removal or dilution of detergents, or via templated assembly acs.orgresearchgate.netwikipedia.orgnih.gov. The size and properties of these vesicles can be precisely controlled by parameters like detergent concentration during the self-assembly process researchgate.net. Vesicles and liposomes formed using this compound or related compounds are valuable for encapsulating active compounds, enhancing drug solubility and bioavailability, and serving as model systems for biological membranes researchgate.netresearchgate.netnih.govresearchgate.netacs.orgnih.gov.
Beyond vesicles, this compound and its derivatives can self-assemble into other ordered nanoscale structures, including nanotubes. For example, N-hexadecyl-d-maltosylamine, a related compound, has been shown to form nanotubes with diameters of approximately 25 nm and lengths of up to 600 nm nih.gov. The formation of these nanotubes is often facilitated by helical intermediates or specific molecular packing arrangements, driven by controlled self-assembly processes uoc.grnih.govontosight.airsc.org. These ordered aggregates offer unique structural properties for various applications.
Table 1: Nanotube Dimensions of Related Glycolipid Derivatives
| Compound Name | Nanotube Diameter (nm) | Nanotube Length (nm) | Reference |
| N-hexadecyl-d-maltosylamine | ~25 | ~600 | nih.gov |
The self-assembly capabilities of this compound make it a valuable component in the construction of nanoscale carriers for diverse research applications, particularly in the pharmaceutical and cosmetic industries researchgate.netresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.gov. These carriers, including vesicles and liposomes, are investigated for their potential to improve drug delivery by enhancing solubility, bioavailability, and enabling targeted delivery of therapeutic agents researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. Its mild surfactant properties also lend themselves to cosmetic formulations researchgate.netfrontiersin.org. In biotechnology, this compound aids in the solubilization of membrane proteins, a critical step in structural and functional studies frontiersin.org. Furthermore, its biodegradability and low toxicity contribute to its appeal as an environmentally friendly alternative surfactant mdpi.comfrontiersin.org.
Nanotube and Other Ordered Aggregate Architectures
Influence of Structural Modifications on Self-Assemblyuoc.grnih.govacs.orgontosight.aimdpi.comlibretexts.org
The self-assembly behavior of this compound is sensitive to subtle changes in its molecular structure. Modifications to the alkyl chain length, the nature of the headgroup, the presence of branching, and the degree of hydration can all significantly alter the resulting supramolecular structures and their properties.
Alkyl Chain Length: Increasing the length of the alkyl chain, such as from shorter chains to the hexadecyl (C16) chain, generally enhances hydrophobicity, which influences the critical micelle concentration (CMC) and lipid solubility mdpi.com. Conversely, shorter chains tend to improve water solubility and foaming capacity mdpi.com. For alkyl glucosides, longer alkyl chains typically lead to a decrease in CMC.
Headgroup and Stereochemistry: Variations in the sugar headgroup, such as the difference between glucose and maltose, or changes in stereochemistry (e.g., α vs. β anomers), can impact phase behavior and the morphology of self-assembled aggregates beilstein-journals.orgmdpi.com. The anomeric configuration, specifically, can influence micelle shape (e.g., cylindrical vs. worm-like) and rheological characteristics acs.org.
Hydration: The amount of water present is a critical factor, significantly affecting the thermotropic phase transitions and the types of liquid crystalline phases that form d-nb.infouoc.gr.
Branching: Alkyl chain branching in glycolipids can contribute to the stabilization of reversed-type phases and lamellar phases ontosight.ailibretexts.org.
Impact of Glycosidic Linkage Anomeric Configuration
The stereochemistry at the anomeric carbon of the glucose moiety plays a critical role in the supramolecular organization of alkyl glucosides. Studies on related compounds, such as hexadecyl maltosides (α-C16G2 and β-C16G2), reveal distinct self-assembly behaviors based on the anomeric configuration of the glycosidic linkage researchgate.netacs.orgx-mol.netacs.org.
Micelle Morphology: The β-anomer (e.g., Hexadecyl β-D-glucopyranoside) tends to form more elongated, worm-like micelles with greater persistence lengths compared to the α-anomer (e.g., Hexadecyl α-D-glucopyranoside) researchgate.netacs.orgx-mol.netacs.org. This difference is attributed to closer packing of the headgroups in the palisade layer for the β-anomer, which reduces micelle curvature and promotes the formation of extended structures researchgate.netacs.org.
Critical Micelle Concentration (CMC): The anomeric configuration can also influence the CMC, the concentration above which monomers self-assemble into micelles. While some studies on octyl glycosides show that the α-anomer can have a lower CMC than the β-anomer (e.g., α-mannoside vs. β-mannoside) rsc.orgrsc.org, other studies on hexadecyl maltosides indicate that the α-anomer may exhibit a lower CMC than the β-anomer researchgate.netacs.org. These variations suggest that the specific sugar structure and the precise headgroup interactions are crucial determinants.
Packing and Intermolecular Interactions: The β-anomeric configuration is often associated with stronger intermolecular headgroup interactions, contributing to the rigidity and stability of the elongated micelles formed researchgate.netacs.org.
Effects of Hydrophobic Chain Length and Branching
The length and structure of the hydrophobic alkyl chain are primary drivers of self-assembly, directly influencing the surfactant's solubility, CMC, and the morphology of the aggregates formed.
Chain Length: Increasing the hydrophobic chain length generally leads to decreased water solubility of the monomer and a lower CMC, indicating increased efficiency in micelle formation huji.ac.ilanatrace.comnih.govresearchgate.net. For instance, longer alkyl chains promote closer packing of monomers within the micelle core huji.ac.ilanatrace.com. Studies on various alkyl glucosides show that as the alkyl chain length increases, the aggregation number of the micelles tends to increase nih.govresearchgate.net. For example, the aggregation number can increase by approximately 12–16 monomers per additional carbon atom in the alkyl chain nih.govresearchgate.net. Hexadecyl (C16) chains, being long, contribute to strong hydrophobic interactions, favoring the formation of larger aggregates and potentially different phase behaviors compared to shorter-chain analogues like octyl (C8) or decyl (C10) glucosides nih.govresearchgate.netchemsynlab.com.
Branching: Branching in the hydrophobic tail can affect the packing efficiency of surfactant molecules. Branched chains tend to cause looser packing within micelles compared to linear chains huji.ac.ilanatrace.com. This can influence the CMC and the types of liquid crystalline phases formed. For example, branched alkyl glucosides have been shown to exhibit different phase behaviors, including lamellar and micellar phases, with the specific phase dependent on the degree of branching and chain length acs.orgresearchgate.net. Branching can also stabilize reversed phases and lamellar phases in glycolipids researchgate.net.
Role of Functional Group Derivatization
Modifications to the hydroxyl groups of the glucose headgroup or alterations to the terminal end of the hexadecyl chain can significantly impact the self-assembly properties of this compound.
Headgroup Modification: Converting the hydroxyl groups on the glucose moiety to other functional groups, such as amino, quaternary ammonium, or betaine (B1666868) groups, can enhance water solubility and alter surface-active properties google.comresearchgate.net. For instance, creating anionic or amphoteric derivatives can improve solubility, overcoming limitations of the parent alkyl polyglucosides researchgate.net. The nature of the headgroup, including its size and charge, influences the packing parameter and curvature of the aggregates rsc.org.
Tail Modification: Introducing unsaturation or branching into the hydrophobic tail, or modifying its terminal group, can also affect self-assembly. For example, the presence of unsaturation can influence packing and phase behavior researchgate.netnih.gov. In dimeric surfactants derived from alkyl glucosides, variations in the spacer functionality and type (rigid or flexible) between the two headgroups can lead to distinct aggregation behaviors conicet.gov.ar. Functionalizing the aromatic moiety of aromatic-carbohydrate amphiphiles with flexible alkoxy groups can alter supramolecular structure and gelation properties rsc.org.
Data Tables
The following tables summarize key quantitative data related to the self-assembly of alkyl glucosides and related compounds, providing context for this compound's behavior.
Table 1: Critical Micelle Concentrations (CMC) of Selected Alkyl Glucosides and Maltosides
| Surfactant | Hydrophobic Chain Length | Anomeric Configuration | CMC (mM) | Reference(s) |
| n-Octyl β-D-glucopyranoside (OGP) | C8 | β | 28.3 | rsc.orgrsc.org |
| n-Octyl α-D-mannoside | C8 | α | 10.9 | rsc.orgrsc.org |
| n-Octyl β-D-glucopyranoside (OG) | C8 | β | 18-20 | chemsynlab.com |
| n-Octyl β-D-glucopyranoside (OGP) | C8 | β | ~20-25 | mdpi.com |
| n-Octyl β-D-thioglucopyranoside | C8 | β | Lower than OGP | mdpi.com |
| n-Hexadecyl-α-D-maltopyranoside | C16 | α | Lower than β-C16G2 | researchgate.netacs.org |
| n-Hexadecyl-β-D-maltopyranoside | C16 | β | Higher than α-C16G2 | researchgate.netacs.org |
| Lauryl glucoside | C12 | Not specified | 0.05 wt% | researchgate.net |
Table 2: Aggregation Numbers of Alkyl Glucosides and Maltosides
| Surfactant | Hydrophobic Chain Length | Aggregation Number | Reference(s) |
| n-Octyl β-D-glucopyranoside (OG) | C8 | 27-100 | chemsynlab.com |
| n-Octyl β-D-glucopyranoside | C8 | 127 (at 70 mM) | nist.gov |
| n-Octyl glucoside (OG) | C8 | ~50,000 Daltons | nih.gov |
| n-Hexadecyl-α-D-maltopyranoside | C16 | Forms smaller micelles | researchgate.netacs.orgx-mol.net |
| n-Hexadecyl-β-D-maltopyranoside | C16 | Forms elongated micelles | researchgate.netacs.orgx-mol.net |
Table 3: Trend of Aggregation Number with Alkyl Chain Length
| Surfactant Class | Chain Length Increase | Approximate Aggregation Number Increase | Reference(s) |
| Phosphocholines | +1 Carbon | ~14 monomers/micelle | nih.govresearchgate.net |
| Maltosides | +1 Carbon | ~16 monomers/micelle | nih.gov |
| Alkyl Glucosides | +1 Carbon | ~16 monomers/micelle | nih.gov |
Compound List:
this compound
Hexadecyl α-D-glucopyranoside
Hexadecyl β-D-glucopyranoside
Hexadecyl maltoside (α-C16G2)
Hexadecyl maltoside (β-C16G2)
Octyl glucoside (OG)
Octyl β-D-glucopyranoside (OGP)
Octyl α-D-mannoside
Octyl β-D-mannoside
Lauryl glucoside
Branched alkyl glucosides (e.g., 2-ethylhexyl glucoside, isooctyl glucoside, 2-propylheptyl glucoside, isodecyl glucoside)
Alkyl polyglucosides (APG)
Alkyl thioglycosides
Glucosamine-based surfactants
Interactions with Biological Systems and Biomolecules Research Context
Membrane Biophysics and Lipid Bilayer Interactions
Hexadecyl glucoside, as a surfactant, significantly influences the biophysical properties of lipid bilayers, which are the foundational structures of cell membranes. nih.gov Its interaction with these membranes is a key area of research for understanding its biological effects.
Mechanisms of Interaction with Model Cell Membranes
The interaction of this compound with model cell membranes, such as liposomes and lipid monolayers, is primarily governed by its amphipathic nature. The hydrophobic hexadecyl tail partitions into the nonpolar core of the lipid bilayer, while the hydrophilic glucoside headgroup remains at the aqueous interface. frontiersin.org This insertion disrupts the native packing of the lipid molecules.
The process of membrane solubilization by detergents like this compound is thought to occur in stages. Initially, detergent monomers partition into the lipid bilayer. huji.ac.il As the concentration of the detergent increases, cooperative interactions between the detergent molecules destabilize the bilayer, leading to the formation of mixed lipid-detergent fragments and eventually the complete dissolution of the membrane into mixed micelles. huji.ac.il
The length of the alkyl chain plays a crucial role in these interactions. Longer alkyl chains, such as the C16 chain in this compound, enhance the hydrophobicity of the molecule. This increased hydrophobicity leads to a higher affinity for the lipid bilayer. researchgate.net Studies comparing alkyl glucosides with varying chain lengths have shown that an increase in the alkyl chain length drastically reduces the surfactant's critical micelle concentration (CMC) and increases its affinity for the bilayer. researchgate.net For instance, octyl glucoside has a higher ability to saturate and solubilize liposomes compared to dodecyl glucoside, which exhibits a higher degree of partitioning into the liposomes. researchgate.net
The interaction is also influenced by the lipid composition of the membrane. For example, the presence of cholesterol, a key component of many biological membranes, can alter the behavior of detergents. nih.govnih.gov
Membrane Permeability Modulation Studies
This compound can modulate the permeability of lipid membranes. By inserting into the lipid bilayer and disrupting its structure, it can increase the passage of molecules across the membrane. researchgate.net This property is a subject of study for its potential applications in drug delivery, where controlled membrane permeabilization is desired. nih.gov
Research has shown that surfactants can induce membrane permeability at concentrations below those that cause complete cell lysis. researchgate.netnih.gov The degree of permeability change is dependent on the concentration of the surfactant and its specific chemical properties. nih.gov Studies using model systems have demonstrated that the interaction of surfactants with lipid bilayers can lead to the formation of pores or other defects in the membrane, thereby increasing its permeability. nih.gov
The ability of alkyl glucosides to alter membrane permeability is also relevant in the context of their antimicrobial activity, where disruption of the bacterial cell membrane is a key mechanism of action.
Membrane Protein Solubilization and Purification Methodologies
The extraction and purification of membrane proteins are critical for their structural and functional characterization. nih.govresearchgate.net this compound and other alkyl glucosides are valuable tools in this field due to their ability to solubilize these proteins from their native lipid environment. huji.ac.ilwikipedia.org
Detergent Efficacy in Membrane Protein Extraction
The primary function of a detergent in membrane protein extraction is to disrupt the lipid bilayer and form mixed micelles containing the protein, lipids, and detergent. The hydrophobic portion of the detergent shields the transmembrane domains of the protein from the aqueous environment, preventing aggregation. huji.ac.il
The efficacy of a detergent is influenced by several factors, including its alkyl chain length and head group. Longer-chain glycosides, such as dodecyl maltoside and hexadecyl maltoside, have been shown to be effective in stabilizing various oligomeric states of membrane proteins like the G-protein coupled receptor (GPCR), rhodopsin. huji.ac.il While maltoside detergents are often considered more effective for stabilizing membrane proteins, glucoside detergents like this compound are favored for structural studies because they tend to form smaller protein-detergent complexes (PDCs), which are more amenable to crystallization and NMR spectroscopy. nih.gov
The choice of detergent is critical and often needs to be empirically determined for each specific protein. nih.gov Screening various detergents is a common practice to optimize the yield and stability of the target membrane protein. nih.gov
Table 1: Comparison of Detergent Properties Relevant to Membrane Protein Extraction
| Detergent | Alkyl Chain Length | Head Group | Critical Micelle Concentration (CMC) | General Efficacy |
|---|---|---|---|---|
| This compound | C16 | Glucoside | Low | Effective for solubilization, forms smaller PDCs suitable for structural studies. nih.gov |
| Dodecyl maltoside (DDM) | C12 | Maltoside | Low | Widely used, good for stabilizing many membrane proteins. huji.ac.ilnih.gov |
| Octyl glucoside (OG) | C8 | Glucoside | High | Requires higher concentrations, can be harsher on sensitive proteins. peakproteins.comresearchgate.net |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Two C12 tails | Neopentyl Glycol Maltoside | Very Low | Excellent for stabilizing delicate membrane proteins. peakproteins.com |
Applications in Protein Crystallization and Structural Studies
Once a membrane protein is solubilized and purified, the next challenge is to obtain high-quality crystals for X-ray crystallography or to prepare samples for other structural biology techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The detergent used plays a crucial role in this process.
Glucoside detergents, including this compound, are often preferred for structural studies because they typically form smaller and more homogeneous protein-detergent complexes. nih.gov This is advantageous for crystallization, as large and heterogeneous PDCs can hinder the formation of well-ordered crystals. biocompare.com While maltosides may be better for initial stabilization, a switch to a glucoside detergent may be beneficial for crystallization. nih.gov
The presence of a neutral detergent like octyl glucoside has been observed to have a positive influence on the crystallization of even soluble proteins, leading to more reproducible and rapid growth of larger crystals. escholarship.org This suggests a general beneficial effect of some detergents on the crystallization process. escholarship.org The detergent concentration must be carefully optimized, as an excess of detergent micelles can interfere with crystal formation. nih.gov
Protein and Enzyme Interactions
Beyond its role in membrane manipulation, this compound can also interact directly with soluble proteins and enzymes, influencing their structure and function.
The interaction between surfactants and proteins is complex and depends on the specific protein, the surfactant's chemical structure (e.g., chain length, head group), and the solution conditions. rsc.org Surfactants can bind to the hydrophobic regions of proteins, which can lead to conformational changes. rsc.org In some cases, this can result in protein denaturation, particularly with ionic surfactants. rsc.org However, non-ionic surfactants like alkyl glucosides are generally considered milder. dojindo.com
The binding of surfactants can alter the enzymatic activity. For instance, some surfactants can stimulate the activity of certain enzymes by making the substrate more accessible or by inducing a more active enzyme conformation. nih.gov Conversely, other surfactants can be inhibitory. nih.gov
The study of these interactions is important for understanding the potential effects of surfactants in biological systems and for various biotechnological applications. For example, understanding how detergents affect enzyme stability is crucial in industrial processes. thermofisher.com Protein-protein interactions, which are fundamental to most biological processes, can also be modulated by the presence of surfactants. frontiersin.orgpnas.org
Adsorptive Immobilization of Proteins on Hexadecylated Surfaces
Glycoconjugate Research and Structural Biology
This compound and related alkyl glycosides are valuable tools in glycoconjugate research and structural biology. Their amphipathic nature—possessing both a hydrophilic sugar headgroup and a hydrophobic lipid tail—allows them to mimic certain aspects of natural biological molecules and structures, facilitating the study of complex biological processes.
Glycoconjugates are critical biological molecules where carbohydrates are linked to proteins or lipids. nih.gov They are fundamental components of cell surfaces and are involved in a vast array of cell-cell recognition, signaling, and immune responses. nih.govwikipedia.org Synthetic molecules like this compound provide simplified, well-defined systems for probing the interactions and functions of their natural counterparts. acs.org
Biological membranes are fundamentally composed of a phospholipid bilayer, which creates a barrier between the cell's interior and the external environment. harvard.edu Embedded within and associated with this bilayer are various proteins and other lipids, including cholesterol and glycolipids. nih.govnih.gov Glycolipids, which are lipids with attached carbohydrate moieties, are typically found in the outer leaflet of the plasma membrane with their sugar portions exposed to the cell's exterior. nih.gov
This compound shares the essential amphipathic architecture of these natural membrane lipids.
Hydrophilic Head: The glucose moiety is polar and water-soluble.
Hydrophobic Tail: The 16-carbon hexadecyl chain is nonpolar and lipid-soluble.
This structure allows this compound to spontaneously self-assemble in aqueous solutions, forming structures like micelles or bilayers, much like natural phospholipids (B1166683) and glycolipids. Because of this property, it can be integrated into artificial membrane systems or used to create model membranes for biophysical studies. Researchers use such simplified systems to investigate fundamental membrane properties or the behavior of membrane-associated proteins without the complexity of a native cell membrane extract. nih.gov
Table 2: Structural Comparison of this compound and a Natural Glycolipid
| Feature | This compound | Natural Glycolipid (e.g., Glucosylceramide) |
|---|---|---|
| Hydrophilic Head | A single glucose unit. | A single glucose unit (or more complex oligosaccharide). |
| Linkage | Ether or glycosidic bond. | Glycosidic bond. |
| Hydrophobic Tail | A single 16-carbon alkyl chain (hexadecyl). | A ceramide moiety, which consists of a sphingosine (B13886) backbone and a fatty acid chain. |
| Overall Structure | Simple, synthetic amphiphile. | Complex, naturally occurring sphingolipid. |
Studies on Glycoside-Biomolecule Recognition (e.g., Lectins)
One of the most significant roles of cell-surface glycans is their participation in molecular recognition events. Specific proteins, known as lectins, have evolved to recognize and bind to particular carbohydrate structures with high specificity. wikipedia.orgmdpi.com These interactions are central to processes ranging from pathogen attachment to immune system modulation. wikipedia.orgmdpi.com
This compound serves as an excellent tool in this area of research. The exposed glucose headgroup can act as a ligand for lectins that specifically recognize glucose or mannose residues (as they share a similar structure). wikipedia.org By immobilizing this compound on a surface or incorporating it into liposomes, researchers can create a platform to study the binding kinetics and specificity of various lectins.
For example, Concanavalin A is a well-studied plant lectin that binds to α-D-mannosyl and α-D-glucosyl groups. wikipedia.org Studies could use this compound to investigate this interaction, providing insights into the fundamental principles of carbohydrate-protein recognition. Because synthetic glycosides can be produced in high purity and their structure precisely controlled, they offer advantages over complex mixtures of glycoconjugates isolated from natural sources. acs.org This makes them valuable probes for understanding how lectins function and for developing potential therapeutic agents that can modulate lectin activity. researchgate.net
Table 3: Examples of Lectins and Their Carbohydrate Specificity
| Lectin | Source | Specific Carbohydrate Ligand(s) |
|---|---|---|
| Concanavalin A (ConA) | Jack bean (Canavalia ensiformis) | α-D-Mannose, α-D-Glucose wikipedia.org |
| Wheat Germ Agglutinin (WGA) | Wheat germ | N-Acetylglucosamine, Sialic Acid |
| R-Type Lectins | Various (animals, bacteria) | Galactose (Gal), N-Acetylgalactosamine (GalNAc) mdpi.com |
| P-Type Lectins | Animals | Mannose-6-phosphate mdpi.com |
Environmental Fate and Biodegradation Research
Biodegradation Pathways and Mechanisms
The biodegradation of hexadecyl glucoside primarily follows pathways that cleave the glycosidic bond and subsequently metabolize the resulting components.
Enzymatic Hydrolysis of Glycosidic Bonds
The initial step in the biodegradation of this compound involves the enzymatic hydrolysis of the glycosidic bond linking the hexadecyl chain to the glucose molecule europa.euatamanchemicals.comresearchgate.neteuropa.eu. This reaction is typically catalyzed by β-glucosidases or similar glycosyl hydrolases tu.ac.thresearchgate.netresearchgate.netnih.govdiva-portal.org. These enzymes cleave the O-glycosidic linkage, yielding hexadecanol (B772) (cetyl alcohol) and glucose europa.euatamanchemicals.comeuropa.eu. Glucose readily enters the host organism's carbohydrate metabolic pathways, where it is further catabolized into carbon dioxide and water europa.euatamanchemicals.com. Research has shown that the specificity of these enzymes can be influenced by the structure of the glycosidic bond, with some enzymes showing a preference for β-anomers .
Oxidation and Subsequent Metabolic Fates of Alkyl Chains
Following the hydrolysis of the glycosidic bond, the hexadecyl (C16) alkyl chain, released as hexadecanol, undergoes further metabolic transformation. This process typically involves oxidation pathways, including β-oxidation and ω-oxidation europa.eumst.dkasm.orgnih.govresearchgate.net.
Long-chain fatty alcohols like hexadecanol tend to undergo lipophilic metabolism, potentially forming glycerolipids, in addition to β-oxidation metabolites europa.eu. Research indicates that hexadecanol itself is rapidly degraded, with hexadecanoic acid reaching maximum levels within a few hours, and more polar metabolites appearing even faster .
Central Scission Pathway Analysis
The central scission pathway, also referred to as ether cleavage, is a significant mechanism in the biodegradation of certain surfactants, particularly alcohol ethoxylates mst.dkresearchgate.netresearchgate.netpjoes.com. While this pathway is well-established for ethoxylated surfactants, research on alkyl glucosides like this compound primarily focuses on the hydrolysis of the glycosidic bond as the initial step, rather than a central ether cleavage europa.euatamanchemicals.comresearchgate.neteuropa.eu. However, studies on alkyl polyglucosides (APGs) in general have confirmed a central scission pathway for their biodegradation researchgate.netresearchgate.net. This pathway, when applied to APGs, would imply a cleavage within the molecule that could release the fatty alcohol and a carbohydrate fragment. For this compound, this would mean the initial cleavage of the glycosidic bond is the primary "scission" event, followed by the metabolism of the released hexadecanol and glucose europa.euatamanchemicals.com.
Factors Affecting Biodegradation Kinetics
Several factors influence the rate and extent of this compound biodegradation.
Influence of Alkyl Chain Length and Structure
The length and structure of the alkyl chain play a crucial role in the biodegradation kinetics of alkyl glucosides. Generally, longer alkyl chains, such as the hexadecyl (C16) chain, are associated with faster biodegradation rates compared to shorter chains, up to a certain point researchgate.netresearchgate.netnih.gov. This is because longer hydrophobic chains can interact more effectively with microbial enzymes. However, excessively long or branched chains can sometimes hinder degradation. Studies on APGs have shown that longer alkyl chains are biodegraded faster than shorter ones, and the degradation rate can follow an order like C8 > C10 ~ C12 > C14 researchgate.net. For this compound, the C16 chain is considered long, and its degradation is influenced by the efficiency of the enzymes involved in fatty alcohol metabolism europa.eu.
Role of Sugar Moiety and Degree of Glycosylation
The sugar moiety, in this case, glucose, is readily metabolized by microorganisms europa.euatamanchemicals.com. The degree of glycosylation, referring to the number of glucose units attached to the alkyl chain (forming oligomers), can also influence biodegradation rates. Research suggests that a longer sugar chain can lead to slower biodegradation of APGs researchgate.net. However, this compound is typically a mono-glucoside, meaning it has a single glucose unit. In such cases, the primary determinant of biodegradation kinetics is often the alkyl chain length and the efficiency of the enzymatic systems that hydrolyze the glycosidic bond and metabolize the resulting fatty alcohol.
Compound List:
Advanced Characterization Techniques and Computational Approaches
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure and identifying functional groups within Hexadecyl glucoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the detailed structure of this compound. It provides information about the connectivity of atoms and the chemical environment of protons and carbons.
¹H NMR Spectroscopy : This technique reveals characteristic signals for both the hexadecyl chain and the glucose moiety. The anomeric proton (H-1) of the glucose unit typically appears as a doublet in the range of δ 4.3-5.0 ppm, with its chemical shift being indicative of the α or β configuration of the glycosidic linkage wikipedia.org. The protons of the hexadecyl chain exhibit signals in the aliphatic region, with the terminal methyl group appearing around δ 0.8-0.9 ppm and the methylene (B1212753) groups (CH₂) showing signals from δ 1.2-1.4 ppm up to the CH₂ adjacent to the oxygen atom of the glucoside, which resonates further downfield. The hydroxyl protons of the glucose unit can also be observed, often as broad signals, depending on the solvent and temperature.
¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon backbone. The anomeric carbon (C-1) of the glucose unit typically resonates in the range of δ 100-105 ppm rsc.orgmdpi.com. The other carbons of the glucose ring appear in the δ 60-80 ppm region, while the carbons of the hexadecyl chain show signals from the terminal methyl carbon around δ 14 ppm, with methylene carbons appearing in the δ 22-32 ppm range, and the carbon directly attached to the oxygen atom resonating around δ 60-65 ppm.
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton/Carbon | Typical Chemical Shift (ppm) | Assignment |
| ¹H - CH₃ | 0.8-0.9 | Terminal methyl group of hexadecyl chain |
| ¹H - CH₂ | 1.2-1.4 | Methylene groups of hexadecyl chain |
| ¹H - CH₂-O | ~3.6 | Methylene group adjacent to glycosidic oxygen |
| ¹H - H-1 | 4.3-5.0 | Anomeric proton of glucose |
| ¹³C - CH₃ | ~14 | Terminal methyl carbon of hexadecyl chain |
| ¹³C - CH₂ | 22-32 | Methylene carbons of hexadecyl chain |
| ¹³C - CH₂-O | ~60-65 | Carbon adjacent to glycosidic oxygen |
| ¹³C - C-1 | 100-105 | Anomeric carbon of glucose |
| ¹³C - C-2,3,4,5,6 | 60-80 | Other carbons of the glucose ring |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence of specific functional groups in this compound by analyzing the absorption of infrared radiation.
O-H Stretching : A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups (-OH) present in the glucose moiety, indicative of hydrogen bonding creative-proteomics.comfrontiersin.orgdrawellanalytical.comcabidigitallibrary.org.
C-H Stretching : Absorption bands in the region of 2850-2960 cm⁻¹ correspond to the stretching vibrations of C-H bonds in both the aliphatic hexadecyl chain and the glucose ring frontiersin.orgdrawellanalytical.comresearchgate.netmasterorganicchemistry.com.
C-O Stretching : Strong absorption bands in the region of 1000-1200 cm⁻¹ are indicative of C-O stretching vibrations, particularly from the glycosidic linkage and the ether bonds within the glucose ring frontiersin.orgcabidigitallibrary.orgresearchgate.net.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration |
| 3200-3500 | O-H stretching (hydroxyls) |
| 2850-2960 | C-H stretching (aliphatic) |
| 1000-1200 | C-O stretching (ether, glycosidic) |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. ESI-MS is commonly employed due to its suitability for polar and moderately sized molecules.
Molecular Ion Peak : this compound has a molecular formula of C₂₂H₄₄O₆, with a theoretical monoisotopic mass of approximately 404.61 g/mol . In ESI-MS, it typically appears as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or an ammoniated adduct [M+NH₄]⁺ researchgate.netconicet.gov.arresearchgate.netbanglajol.info. For instance, the protonated molecule would be observed around m/z 405.6.
Fragmentation Patterns : Fragmentation can provide further structural confirmation. Common fragments might arise from the cleavage of the glycosidic bond or fragmentation within the glucose ring or the hexadecyl chain.
Table 3: Expected Mass Spectrometric Data for this compound
| Ion Type | Expected m/z (approx.) | Formula Contribution |
| [M+H]⁺ | 405.6 | C₂₂H₄₅O₆ |
| [M+Na]⁺ | 427.6 | C₂₂H₄₄NaO₆ |
| [M+NH₄]⁺ | 422.6 | C₂₂H₄₈NO₆ |
UV-Visible Spectroscopy for Quantitative Analysis
This compound, being an alkyl glucoside, does not possess significant chromophores that absorb light in the typical UV-Visible range (200-800 nm) researchgate.netscirp.orgresearchgate.netflorajournal.comlcms.czrichmondscientific.comjasco-global.com. Consequently, it is not directly quantifiable using UV-Vis spectroscopy on its own. However, it can be used indirectly in analytical methods:
Indirect Detection : It may be employed in conjunction with other compounds that do absorb UV-Vis light, or if it is part of a reaction or formulation where a UV-Vis active component is present. For example, it has been used in studies to determine its critical micelle concentration (CMC) by monitoring changes in absorbance of an added dye researchgate.netresearchgate.net.
Analysis of Derivatives : If this compound is chemically modified to introduce a chromophore, UV-Vis spectroscopy can then be used for its quantification.
Scattering Methods for Supramolecular Structure Determination
Scattering techniques are vital for understanding the aggregation behavior and supramolecular structures formed by this compound in solution.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a powerful technique used to determine the hydrodynamic size distribution of particles or aggregates in solution horiba.comwyatt.com. For this compound, DLS is employed to study its self-assembly into micelles above its critical micelle concentration (CMC).
Hydrodynamic Radius (Rh) : DLS measurements can yield the hydrodynamic radius (Rh) of the micelles formed by this compound. The size of these micelles is influenced by factors such as concentration, temperature, and the presence of other solutes. Studies on similar alkyl glucosides indicate that micellar sizes can range from a few nanometers upwards, depending on the specific conditions uni-hamburg.deresearchgate.netotago.ac.nz. For example, the hydrodynamic radius of aggregates formed by similar surfactants can be in the range of 1-10 nm, though larger structures or clusters might also be detected researchgate.netotago.ac.nzresearchgate.netwyatt.com.
Aggregation Behavior : DLS can reveal the onset of aggregation and provide insights into the stability and size distribution of the formed aggregates. Changes in the scattering intensity or the presence of multiple peaks in the size distribution can indicate complex aggregation phenomena or the formation of different types of structures.
Table 4: Representative DLS Findings for Alkyl Glucosides (Illustrative)
| Surfactant Type | Conditions (Example) | Measured Hydrodynamic Radius (Rh) (nm) | Reference Type |
| Alkyl Glucoside | Aqueous solution, above CMC | 1-10 | General APG |
| This compound | Aqueous solution, specific concentration/temperature | ~2-5 (micelles) | Illustration |
| C₁₆-Alkyl Glucoside | Aqueous solution | ~70 (for a related amino-hexadecyl glucoside) | uni-hamburg.de |
Compound List:
this compound
Emerging Research Directions and Future Perspectives
Sustainable Production Technologies and Industrial Scale-Up
The chemical industry is increasingly prioritizing green chemistry principles, and the production of hexadecyl glucoside is no exception. Traditional synthesis methods can be resource-intensive and generate significant waste. Current research is exploring more sustainable routes, including enzymatic synthesis and biotechnological approaches, aiming to reduce environmental impact and improve efficiency for industrial scale-up.
Enzymatic synthesis, utilizing glycoside hydrolases or cyclodextrin (B1172386) glycosyltransferases (CGTases), offers a promising alternative to conventional chemical synthesis. These biocatalytic methods can operate under milder conditions, reduce the need for hazardous solvents and catalysts, and often lead to higher specificity, minimizing by-product formation lu.sersc.org. For instance, studies have shown that enzymes can catalyze the transglycosylation of alcohols with starch or cyclodextrins to produce alkyl glucosides, including those with oligomeric head groups lu.sersc.org. While challenges remain in optimizing enzyme stability and reaction rates for large-scale industrial production, these enzymatic routes represent a significant step towards greener manufacturing processes lu.se.
Development of Novel this compound Derivatives for Specific Research Applications
The inherent structure of this compound provides a versatile scaffold for chemical modification, leading to novel derivatives with tailored properties for specific research applications. Researchers are synthesizing derivatives by altering the alkyl chain length, introducing functional groups onto the glucose moiety, or modifying the glycosidic linkage. These modifications can fine-tune solubility, self-assembly behavior, and interactions with biological systems.
For example, derivatives with modified headgroups or esterified hydroxyl groups are being investigated for enhanced performance in drug delivery systems or as specialized emulsifiers mdpi.com. Research into peracylated glycosides, synthesized using environmentally friendly methods like microwave-assisted reactions, aims to create precursors for enzymatic carbohydrate preparation mdpi.com. The exploration of these derivatives is crucial for expanding the application range of alkyl glucosides in fields such as pharmaceuticals, cosmetics, and materials science.
Fundamental Biophysical and Colloidal Science Exploration
This compound's amphiphilic nature makes it an excellent subject for studying fundamental principles of colloid science, particularly self-assembly and interfacial behavior. Its ability to form micelles, liquid crystals, and other supramolecular structures is of significant interest.
Studies have investigated the critical micelle concentration (CMC) and the formation of micelles by this compound. For instance, hexadecyl-β-D-glucopyranoside has demonstrated non-ionic surfactant properties with a CMC value of 1.53 × 10⁻⁵ mol dm⁻³ researchgate.netresearchgate.net. The morphology of these aggregates, whether spherical, cylindrical, or worm-like, is influenced by factors such as temperature, concentration, and subtle structural variations, such as the anomeric configuration of the glucose moiety acs.orgresearchgate.netmdpi.com. Understanding these self-assembly processes is key to harnessing this compound's potential in creating advanced materials and stable formulations.
Table 1: Biophysical Properties of this compound
| Property | Value | Measurement Method | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | 1.53 × 10⁻⁵ mol dm⁻³ | UV-visible spectroscopy, Turbidity | researchgate.netresearchgate.net |
| Calculated Hydrophilic-Lipophilic Balance (HLB) | 8.86 | Calculation | researchgate.netresearchgate.net |
| Molecular Weight | 404.58 g/mol | Computed by PubChem | nih.gov |
| Melting Point | >110 °C | Experimental |
Advanced Materials Science Integration
The surfactant and self-assembly properties of this compound make it a valuable component in the development of advanced materials, particularly in controlled release systems for reagents and active pharmaceutical ingredients. Its ability to form stable emulsions and microemulsions, as well as its biocompatibility, are key advantages.
This compound has been incorporated into microemulsion formulations to enhance the skin absorption and permeation of drugs like diclofenac (B195802) sodium researchgate.net. These formulations have demonstrated diffusion-controlled release kinetics, suggesting potential for sustained delivery researchgate.net. Furthermore, its use in nanocarriers and other advanced material matrices is being explored for targeted delivery and improved efficacy in various applications, including cosmetics and pharmaceuticals ontosight.ai.
Elucidation of Complex Biological Interaction Mechanisms
This compound's interaction with biological membranes and cellular components is an active area of research. Its surfactant properties allow it to disrupt lipid bilayers, potentially enhancing permeability and influencing cellular processes. Studies have indicated that it can alter lipid bilayer thickness and promote lateral phase separation, which can affect membrane integrity and function .
The compound's ability to interact with biological membranes is being investigated for its potential in drug delivery and as a tool for understanding membrane biophysics. Research into these mechanisms aims to elucidate how this compound influences cellular uptake, membrane transport, and the efficacy of co-formulated active agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
